4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide
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Overview
Description
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-fluorophenyl hydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Oxadiazole derivatives: Similar five-membered heterocyclic compounds containing oxygen instead of sulfur.
Benzothiazole derivatives: Compounds with a fused benzene and thiadiazole ring system.
Uniqueness
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-fluorophenyl sulfide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can enhance its biological activity and chemical stability compared to other thiadiazole derivatives. The combination of these substituents can also influence its solubility, reactivity, and interaction with molecular targets.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2S2/c15-8-1-6-11(12(16)7-8)13-14(21-19-18-13)20-10-4-2-9(17)3-5-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHLDEZZUAQBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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